molecular formula C10H13BrN2O2 B3347911 1-(5-Bromo-6-methoxypyridin-2-yl)pyrrolidin-3-ol CAS No. 1467061-86-4

1-(5-Bromo-6-methoxypyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B3347911
CAS No.: 1467061-86-4
M. Wt: 273.13 g/mol
InChI Key: UXLYAHFZAABSRZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-methoxypyridin-2-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C10H13BrN2O2 It is a derivative of pyrrolidine and pyridine, featuring a bromine atom and a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-6-methoxypyridin-2-yl)pyrrolidin-3-ol typically involves the following steps:

    Bromination: The starting material, 2-methoxypyridine, undergoes bromination to introduce a bromine atom at the 5-position.

    Pyrrolidine Addition: The brominated intermediate is then reacted with pyrrolidine to form the desired product.

The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as potassium carbonate, to facilitate the reaction. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and pyrrolidine addition reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-6-methoxypyridin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.

Scientific Research Applications

1-(5-Bromo-6-methoxypyridin-2-yl)pyrrolidin-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-methoxypyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol: Similar structure but lacks the methoxy group.

    5-Bromo-2-(piperidin-1-yl)pyrimidine: Contains a piperidine ring instead of pyrrolidine.

    (6-Bromo-5-methoxypyridin-2-yl)methanol: Similar pyridine structure but with a methanol group instead of pyrrolidin-3-ol.

Uniqueness

1-(5-Bromo-6-methoxypyridin-2-yl)pyrrolidin-3-ol is unique due to the presence of both bromine and methoxy groups on the pyridine ring, combined with the pyrrolidin-3-ol moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(5-bromo-6-methoxypyridin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-15-10-8(11)2-3-9(12-10)13-5-4-7(14)6-13/h2-3,7,14H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLYAHFZAABSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)N2CCC(C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235792
Record name 1-(5-Bromo-6-methoxy-2-pyridinyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467061-86-4
Record name 1-(5-Bromo-6-methoxy-2-pyridinyl)-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1467061-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-6-methoxy-2-pyridinyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A vial was charged with 3-bromo-6-chloro-2-methoxypyridine (1.00 g, 4.5 mmol), rac-pyrrolidin-3-ol (0.59 g, 6.7 mmol), triethylamine (0.91 g, 8.9 mmol) and dimethylsulfoxide (4 mL). The mixture was heated to 150° C. for 5 hrs. The mixture was cooled to room temperature and diluted with 20 mL of water. The solution was extracted with ethyl acetate (10 mL×3). The extracts were combined, dried (sodium sulfate) and concentrated. The resulting residue was purified through flash column chromatography (petroleum ether/ethyl acetate=5:1˜2:1) to give the title compound (0.26 g, 25.3%) as light brown gum.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
25.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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